molecular formula C17H14BrN3O3S B11774878 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11774878
M. Wt: 420.3 g/mol
InChI Key: XNGCEZYLHPYRBT-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the methoxyphenylacetamide moiety is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives or debrominated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonic devices.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the methoxyphenylacetamide moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide: Lacks the bromine atom, which may result in different biological activity.

    2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and binding properties.

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity through halogen bonding interactions.

Properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-23-14-5-3-2-4-13(14)19-15(22)10-25-17-21-20-16(24-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22)

InChI Key

XNGCEZYLHPYRBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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